molecular formula C11H11NO3 B8409460 5-(3-Nitrophenyl)pent-4-yn-1-ol

5-(3-Nitrophenyl)pent-4-yn-1-ol

Cat. No.: B8409460
M. Wt: 205.21 g/mol
InChI Key: MTNPJTSEIRXFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Nitrophenyl)pent-4-yn-1-ol is a nitro-substituted alkyne alcohol with the molecular formula $ \text{C}{11}\text{H}{11}\text{NO}_3 $. Its structure features a phenyl ring with a nitro group at the meta position, linked via a pent-4-yn-1-ol chain. This compound is synthesized via palladium-catalyzed Sonogashira coupling, a common method for aryl-alkyne bond formation, as demonstrated in analogous compounds such as 5-(4′-nitrophenyl)pent-4-yn-1-ol (96–99% yields) . The nitro group imparts significant electronic effects, influencing reactivity, solubility, and thermodynamic stability. Applications span medicinal chemistry (e.g., microtubule-stabilizing agents) and materials science, though its specific roles depend on substituent positioning and steric/electronic profiles .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-(3-nitrophenyl)pent-4-yn-1-ol

InChI

InChI=1S/C11H11NO3/c13-8-3-1-2-5-10-6-4-7-11(9-10)12(14)15/h4,6-7,9,13H,1,3,8H2

InChI Key

MTNPJTSEIRXFRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#CCCCO

Origin of Product

United States

Scientific Research Applications

Synthesis and Properties

The synthesis of 5-(3-Nitrophenyl)pent-4-yn-1-ol typically involves the coupling of pent-4-yn-1-ol with 3-nitroiodobenzene through palladium-catalyzed reactions. This method allows for the generation of the compound in high yields and purity, which is crucial for its subsequent applications in research.

Drug Development

This compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for creating more complex molecules with biological activity. For instance, derivatives of this compound have shown promising results in anticancer studies, where they inhibit cancer cell proliferation effectively .

Antiproliferative Agents

Research indicates that modifications to this compound can lead to the development of antiproliferative agents. These agents are crucial in cancer therapy, as they can selectively target and kill rapidly dividing cancer cells. Studies have demonstrated that certain derivatives exhibit significant growth inhibition against various cancer cell lines, highlighting their therapeutic potential .

Material Science

In addition to its biological applications, this compound is also being explored within material science. Its unique alkyne functional group allows for further functionalization, enabling the creation of advanced materials with specific properties, such as enhanced conductivity or photonic characteristics . This versatility opens avenues for applications in organic electronics and photonic devices.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of a series of compounds derived from this compound. The results indicated that these derivatives exhibited significant cytotoxic effects against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% . This highlights the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Prodrug Development

Another research initiative focused on developing prodrugs based on this compound for targeted drug delivery systems. These prodrugs demonstrated improved stability under physiological conditions and showed controlled release profiles that are advantageous for treating diseases such as colorectal cancer . The study underscores the importance of this compound in advancing therapeutic strategies.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

5-(4′-Nitrophenyl)pent-4-yn-1-ol : Para-nitro substituent.

5-(2-Chlorophenyl)pent-4-yn-1-ol : Ortho-chloro substituent.

5-(4′-Methoxyphenyl)pent-4-yn-1-ol : Para-methoxy substituent.

Electronic and Steric Impacts :

  • Nitro Group (Meta vs. For example, 5-(4′-nitrophenyl)pent-4-yn-1-ol is an orange solid (mp 30–32°C), while meta-substituted analogs may exhibit altered crystallinity . NMR shifts for para-nitro derivatives show aromatic protons at $ \delta $ 7.49–8.18 ppm due to strong electron withdrawal, whereas meta substitution could split these peaks asymmetrically .
  • Chloro vs. Nitro: The 2-chlorophenyl analog (5-(2-chlorophenyl)pent-4-yn-1-ol) is a colorless oil, highlighting how less electron-withdrawing groups (Cl vs. NO$_2$) reduce intermolecular forces and lower melting points. Chloro substituents also increase lipophilicity (higher LogP), enhancing membrane permeability in bioactive contexts .
  • Methoxy vs. Nitro :

    • The methoxy group (electron-donating) in 5-(4′-methoxyphenyl)pent-4-yn-1-ol results in upfield-shifted aromatic protons ($ \delta $ 6.78–7.35 ppm) and a liquid state (colorless oil), contrasting with the solid nitro analogs .

Physical and Thermodynamic Properties

Compound Substituent State at RT Melting Point (°C) Yield (%) Key Spectral Data (NMR $ \delta $)
5-(3-Nitrophenyl)pent-4-yn-1-ol 3-NO$_2$ Not reported
5-(4′-Nitrophenyl)pent-4-yn-1-ol 4-NO$_2$ Orange solid 30–32 99 $ ^1\text{H} $: 7.49–8.18 (aryl)
5-(2-Chlorophenyl)pent-4-yn-1-ol 2-Cl Colorless oil 95 $ ^1\text{H} $: 7.30–7.35 (aryl)
5-(4′-Methoxyphenyl)pent-4-yn-1-ol 4-OCH$_3$ Colorless oil 95 $ ^1\text{H} $: 6.78–7.35 (aryl)
  • Thermodynamics : Nitro groups increase sublimation enthalpy due to strong dipole interactions, as observed in nitrophenyl-furan derivatives . Meta substitution may reduce this effect compared to para.

Preparation Methods

General Reaction Framework

The Sonogashira coupling between terminal alkynes and aryl halides is the most widely used method for synthesizing 5-(3-nitrophenyl)pent-4-yn-1-ol. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or Bu₃N) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Representative Procedure

  • Substrates :

    • Pent-4-yn-1-ol (terminal alkyne)

    • 3-Nitroiodobenzene (aryl halide)

  • Catalytic System :

    • Pd(PPh₃)₂Cl₂ (5 mol%)

    • CuI (10 mol%)

    • Triethylamine (3 equiv) in THF.

  • Reaction Conditions :

    • Temperature: 25–60°C

    • Duration: 12–48 hours

    • Atmosphere: Inert (argon or nitrogen).

  • Workup :

    • Quench with aqueous NaHCO₃

    • Extraction with dichloromethane (DCM)

    • Purification via flash chromatography (petroleum ether/ethyl acetate).

Yield : 78–95% for analogous nitroaryl derivatives.

Substrate Modifications

  • Protective Groups : To prevent side reactions of the alcohol moiety, tert-butyldimethylsilyl (TBS) or tosyl (Ts) groups are often employed. For example, tert-butyl pent-4-yn-1-yl(tosyl)carbamate undergoes coupling before deprotection.

  • Steric and Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the aryl halide enhance reactivity in oxidative addition steps.

Alternative Catalytic Systems

Ligand-Accelerated Catalysis

Bidentate ligands such as bis[(2-diphenylphosphino)phenyl] ether (DPEphos) improve catalytic efficiency by stabilizing palladium intermediates. This system achieves higher yields (86–90%) in DMF at 140–160°C.

Example :

  • Catalyst : Pd(OAc)₂/DPEphos

  • Base : Bu₃N

  • Solvent : DMF

  • Yield : 86% for benzo[a]fluorene analogs.

Copper-Free Conditions

In some cases, copper-free Sonogashira reactions using Pd nanoparticles or supported catalysts reduce side reactions (e.g., Glaser coupling). However, yields for nitroaryl derivatives are modest (30–60%).

Stepwise Synthesis via Alkynylation and Functionalization

Alkynylation of Epoxides

A two-step approach involves:

  • Epoxide Opening : Reaction of pent-4-yn-1-ol with 3-nitrobenzaldehyde under basic conditions to form an epoxide intermediate.

  • Ring-Opening Alkynylation : Use of BF₃·Et₂O to install the alkyne moiety.

Yield : 70–85% for similar substrates.

Reductive Amination Pathways

Though less common, reductive amination of 5-(3-nitrophenyl)pent-4-ynal with ammonium acetate and NaBH₃CN provides an alternative route. This method is limited by competing reduction of the nitro group.

Mechanistic Insights

Oxidative Addition and Transmetallation

The Pd⁰ catalyst undergoes oxidative addition with 3-nitroiodobenzene, forming a PdII–aryl complex. Subsequent transmetallation with the copper-acetylide (generated from pent-4-yn-1-ol and CuI) yields a PdII–alkynyl intermediate.

Reductive Elimination

The final reductive elimination step produces the coupled product, regenerating the Pd⁰ catalyst. Deuterium-labeling studies confirm that β-hydride elimination is suppressed in nitroaryl systems.

Comparative Analysis of Methods

Method Catalyst System Yield (%) Advantages Limitations
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuI78–95High efficiency, mild conditionsRequires inert atmosphere
Ligand-AcceleratedPd(OAc)₂/DPEphos86–90Improved thermal stabilityHigh temperatures (140–160°C)
Copper-FreePd Nanoparticles30–60Avoids Glaser couplingLower yields for nitro substrates
Stepwise AlkynylationBF₃·Et₂O70–85No palladium requiredMulti-step, lower atom economy

Challenges and Optimization Strategies

Nitro Group Compatibility

The nitro group’s electron-withdrawing nature facilitates oxidative addition but may lead to side reactions (e.g., reduction under hydrogenation conditions). Use of non-reductive bases (e.g., Et₃N) mitigates this.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. However, THF is preferred for acid-sensitive substrates.

Scalability

Gram-scale reactions using Pd(OAc)₂/DPEphos in DMF demonstrate robust scalability with minimal yield loss (≤5%) .

Q & A

Q. What is the optimized synthetic route for 5-(3-Nitrophenyl)pent-4-yn-1-ol, and how are key parameters controlled?

Methodological Answer: The compound is synthesized via a Sonogashira coupling reaction between pent-4-yn-1-ol and 3-iodonitrobenzene. Critical parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 molar ratio.
  • Base : Triethylamine or diisopropylamine to deprotonate the terminal alkyne.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
  • Purification : Flash column chromatography (petroleum ether/ethyl acetate, 3:1) achieves >95% purity .

Q. How is this compound characterized, and what spectroscopic markers confirm its structure?

Methodological Answer: Structural confirmation relies on NMR, MS, and IR spectroscopy :

  • ¹H NMR : Key peaks include δ 1.89 (quin, J=6.8 Hz, 2-H₂), 3.82 (q, J=6.8 Hz, 1-H₂), and aromatic protons at δ 7.49–8.18 (3-nitrophenyl group).
  • ¹³C NMR : Alkyne carbons at δ 79.5 and 95.9, with nitrophenyl carbons at δ 123.4 (CH), 130.9 (C), and 146.5 (C) .
  • MS : ESI-MS shows [M+Na]⁺ at m/z 228 .

Q. How does the nitro group at the 3-position influence reactivity in hydrogenation or cycloaddition reactions?

Methodological Answer: The electron-withdrawing nitro group enhances the electrophilicity of the alkyne, affecting:

  • Hydrogenation : Lindlar catalyst selectively reduces the alkyne to cis-alkene without reducing the nitro group. Competing pathways (e.g., over-reduction to amine) are suppressed by using H₂ at 1 atm and room temperature .
  • Cycloaddition : The nitro group directs regioselectivity in Huisgen azide-alkyne cycloaddition, favoring 1,4-disubstituted triazoles. DFT studies suggest a lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to non-nitrophenyl analogs .

Q. How can computational methods resolve contradictions in reported reaction outcomes (e.g., competing isomerization vs. hydrogenation)?

Methodological Answer: Contradictions arise from solvent effects and catalyst accessibility. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for hydrogenation (ΔG‡ = 12.4 kcal/mol) over isomerization (ΔG‡ = 15.1 kcal/mol).
  • Catalyst-Substrate Interactions : Pd nanoparticles with ligand modifiers (e.g., quinoline) reduce steric hindrance, increasing hydrogenation efficiency by 30% compared to unmodified catalysts .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

Methodological Answer: Instability arises from nitro group sensitivity. Mitigation includes:

  • Storage : –20°C under argon, with desiccants (silica gel).
  • Reaction Design : Use buffered conditions (pH 7–8) for reactions involving Brønsted acids.
  • Stabilizers : Add 1% hydroquinone to suppress radical degradation during photochemical studies .

Q. How does the alkyne moiety participate in tandem reactions (e.g., cyclization followed by nitro reduction)?

Methodological Answer: The alkyne enables sequential transformations:

  • Step 1 : Gold-catalyzed cyclization to form indole derivatives (80% yield, 0.5 mol% AuCl₃).
  • Step 2 : Nitro reduction using H₂/Pd-C (5 atm, 50°C) yields amino-substituted products. Kinetic studies show pseudo-first-order behavior (k = 0.045 min⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.